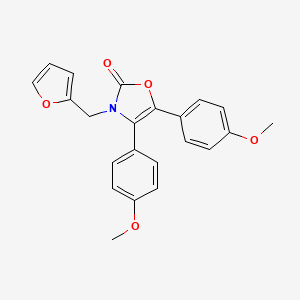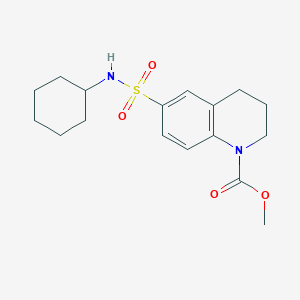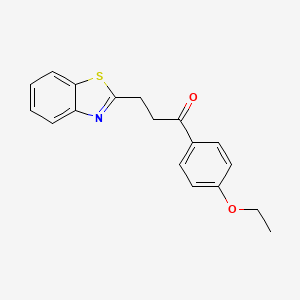![molecular formula C22H16ClN3O4S B11067304 (4-Chlorophenyl)(2-{[2-(dimethylamino)-1,3-benzothiazol-6-yl]oxy}-5-nitrophenyl)methanone](/img/structure/B11067304.png)
(4-Chlorophenyl)(2-{[2-(dimethylamino)-1,3-benzothiazol-6-yl]oxy}-5-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(2-{[2-(dimethylamino)-1,3-benzothiazol-6-yl]oxy}-5-nitrophenyl)methanone is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2-{[2-(dimethylamino)-1,3-benzothiazol-6-yl]oxy}-5-nitrophenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, the introduction of the nitro group, and the coupling of the chlorophenyl and benzothiazole moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(2-{[2-(dimethylamino)-1,3-benzothiazol-6-yl]oxy}-5-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)(2-{[2-(dimethylamino)-1,3-benzothiazol-6-yl]oxy}-5-nitrophenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(2-{[2-(dimethylamino)-1,3-benzothiazol-6-yl]oxy}-5-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways, affecting processes like cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and nitrophenyl compounds. Examples are:
- (4-Chlorophenyl)(2-{[2-(dimethylamino)-1,3-benzothiazol-6-yl]oxy}-4-nitrophenyl)methanone
- (4-Chlorophenyl)(2-{[2-(dimethylamino)-1,3-benzothiazol-6-yl]oxy}-3-nitrophenyl)methanone
Uniqueness
What sets (4-Chlorophenyl)(2-{[2-(dimethylamino)-1,3-benzothiazol-6-yl]oxy}-5-nitrophenyl)methanone apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies on its properties and applications will continue to uncover new possibilities for its use.
Properties
Molecular Formula |
C22H16ClN3O4S |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-[[2-(dimethylamino)-1,3-benzothiazol-6-yl]oxy]-5-nitrophenyl]methanone |
InChI |
InChI=1S/C22H16ClN3O4S/c1-25(2)22-24-18-9-8-16(12-20(18)31-22)30-19-10-7-15(26(28)29)11-17(19)21(27)13-3-5-14(23)6-4-13/h3-12H,1-2H3 |
InChI Key |
CBTKTRVEAFSVHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione](/img/structure/B11067224.png)
![2-(1-adamantyl)-N-[2-(mesityloxy)ethyl]acetamide](/img/structure/B11067225.png)
![N-benzyl-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11067227.png)


![(2Z)-2-[(4-chlorophenyl)imino]-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11067241.png)
![3-hydroxy-5-methyl-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11067266.png)
![2-amino-4-[5-(2,5-dichlorophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11067269.png)

![3'-Methyl-5'-(1-naphthyl)-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11067278.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B11067282.png)
![3H-Pyrrole-4-carboxylic acid, 3-(2-furanylmethylidene]-1,2-dihydro-5-methyl-2-oxo-1-(phenylmethyl)-, methyl ester](/img/structure/B11067290.png)
![{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B11067301.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-methylacetamide](/img/structure/B11067303.png)
